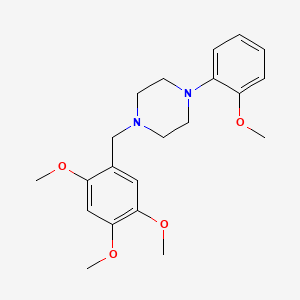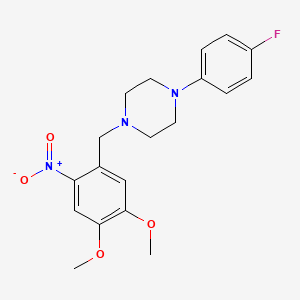
1-(2-methoxyphenyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Overview
Description
1-(2-methoxyphenyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since gained popularity as a recreational drug due to its psychoactive effects. However, TFMPP has also been studied for its potential applications in scientific research. In
Scientific Research Applications
1-(2-methoxyphenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with serotonin receptors in the brain, which are involved in regulating mood, appetite, and sleep. 1-(2-methoxyphenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used as a tool to study the function of these receptors and their role in various physiological and pathological conditions.
Mechanism of Action
1-(2-methoxyphenyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It binds to these receptors and activates them to a lesser degree than the natural ligand serotonin. This results in a range of effects on the brain and body, including changes in mood, perception, and behavior.
Biochemical and Physiological Effects
1-(2-methoxyphenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to induce a range of biochemical and physiological effects in animal models and human subjects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. 1-(2-methoxyphenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to affect the activity of brain regions involved in reward processing, memory, and emotion.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methoxyphenyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is its well-defined mechanism of action and pharmacological profile. This makes it a useful tool for studying the function of serotonin receptors and their role in various physiological and pathological conditions. However, 1-(2-methoxyphenyl)-4-(2,4,5-trimethoxybenzyl)piperazine has limitations as a research tool due to its potential for abuse and the lack of specificity of its effects. It is important to use 1-(2-methoxyphenyl)-4-(2,4,5-trimethoxybenzyl)piperazine in a controlled manner and to interpret the results of experiments with caution.
Future Directions
There are several future directions for research on 1-(2-methoxyphenyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the development of more selective and potent compounds that target specific serotonin receptor subtypes. Another area of research is the investigation of the role of serotonin receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, there is a need for further studies on the safety and efficacy of 1-(2-methoxyphenyl)-4-(2,4,5-trimethoxybenzyl)piperazine and related compounds, particularly in the context of therapeutic applications.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-24-18-8-6-5-7-17(18)23-11-9-22(10-12-23)15-16-13-20(26-3)21(27-4)14-19(16)25-2/h5-8,13-14H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFIXJGVBQCMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3742594.png)
![4-bromo-N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3742600.png)
![N-{4-[({3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3742610.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3742624.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B3742627.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3742634.png)
![methyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzoate](/img/structure/B3742637.png)

![ethyl 5-acetyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3742645.png)

![2-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3742664.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742669.png)

![1-[(5-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3742717.png)